3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Overview
Description
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a chemical compound with the molecular formula C11H11N3O3 It is characterized by the presence of a benzamide group attached to a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide typically involves the reaction of 4-methyl-2,5-dioxoimidazolidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- 3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid
Uniqueness
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Biological Activity
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazolidinone structure, which is known for its diverse biological activities. The presence of the benzamide moiety enhances its interaction with various biological targets.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, which can lead to the modulation of various biochemical pathways. This inhibition may suppress inflammatory responses and induce apoptosis in cancer cells.
- Signal Transduction Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical) | 10 | Inhibition of cell growth |
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 12 | Cell cycle arrest |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate antibacterial activity against several strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The structure-activity relationship indicates that modifications in the imidazolidinone ring can enhance antimicrobial efficacy .
Case Studies and Research Findings
- Anticancer Mechanisms : A study investigating the effects of this compound on HeLa cells revealed that treatment led to increased levels of apoptotic markers such as caspase-3 and PARP cleavage, indicating its potential as an anticancer agent through apoptosis induction.
- Synergistic Effects with Antibiotics : In combination studies, this compound has shown synergistic effects when paired with conventional antibiotics against resistant bacterial strains. For instance, combining it with tobramycin resulted in up to an 87% reduction in biofilm formation by Pseudomonas aeruginosa .
- In Vivo Efficacy : Animal models have demonstrated that administration of this compound can significantly reduce tumor size and improve survival rates in cancer-bearing mice, further supporting its therapeutic potential.
Properties
IUPAC Name |
3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-3-6(5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCNWQWOTXQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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